Methyl 3-(3,4,5-trimethoxyphenyl)acrylate
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Overview
Description
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound with the molecular formula C13H16O5. It is a derivative of cinnamic acid and features a trimethoxyphenyl group attached to an acrylate moiety. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(3,4,5-trimethoxyphenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(3,4,5-trimethoxyphenyl)acrylic acid or 3-(3,4,5-trimethoxyphenyl)acetaldehyde.
Reduction: Formation of 3-(3,4,5-trimethoxyphenyl)propionic acid or 3-(3,4,5-trimethoxyphenyl)propanol.
Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Studied for its role in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4,5-trimethoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. Additionally, the acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar structure but lacks the trimethoxyphenyl group.
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate: Similar structure with an ethyl ester instead of a methyl ester.
3,4,5-Trimethoxycinnamic acid: Similar structure but with a carboxylic acid group instead of an acrylate moiety.
Uniqueness
Methyl 3-(3,4,5-trimethoxyphenyl)acrylate is unique due to the presence of both the trimethoxyphenyl group and the acrylate moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHCGFNNUQTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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